molecular formula C14H13NO B7544318 1-Naphthamide, N-allyl-

1-Naphthamide, N-allyl-

Cat. No.: B7544318
M. Wt: 211.26 g/mol
InChI Key: MNDXIAYSFXOWKG-UHFFFAOYSA-N
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Description

Significance of Naphthamide and Allylic Structural Motifs in Chemical Synthesis

The naphthamide motif, a naphthalene (B1677914) ring fused to an amide functional group, provides a rigid and sterically defined scaffold. This rigidity is crucial in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is paramount. The naphthyl group itself is a prevalent core in many biologically active compounds and functional materials. The amide linkage within the naphthamide structure offers sites for hydrogen bonding and can influence the electronic properties of the aromatic system. Furthermore, the presence of the naphthyl group can lead to atropisomerism, a form of chirality arising from restricted rotation around a single bond, which is a key feature in the design of chiral ligands and catalysts.

The allylic structural motif (-CH₂-CH=CH₂) is a cornerstone of synthetic organic chemistry, prized for its versatile reactivity. The double bond can participate in a wide array of transformations, including additions, oxidations, and metathesis reactions. The adjacent methylene (B1212753) group is activated for various reactions, such as deprotonation to form stabilized carbanions and allylic substitution. The ability of the allyl group to act as both a nucleophile and an electrophile, depending on the reaction conditions, makes it an exceptionally useful functional handle in the construction of complex molecular architectures.

Overview of Research Trajectories for N-Allyl-1-Naphthamide and Related Congeners

Research concerning N-Allyl-1-naphthamide has been notably propelled by its application in stereoselective synthesis, particularly in dearomatizing anionic cyclization reactions. Pioneering work in this area has demonstrated that upon treatment with a strong base, such as tert-butyllithium (B1211817), N-allyl-1-naphthamide can undergo an intramolecular cyclization. This reaction involves the deprotonation of the allylic position, followed by a nucleophilic attack of the resulting carbanion onto the aromatic naphthyl ring, effectively breaking its aromaticity to form a new heterocyclic ring system.

This methodology has been shown to be a powerful tool for the synthesis of complex, nitrogen-containing polycyclic structures. For instance, the dearomatizing anionic cyclization of N-allyl-1-naphthamides has been successfully employed to generate seven-membered lactams. This is a significant achievement as the formation of seven-membered rings through organolithium-mediated cyclization onto a C=C bond is a challenging transformation.

Furthermore, the principles governing the reactivity of N-allyl-1-naphthamide have been extended to its congeners, where variations in the substituent on the nitrogen atom or the naphthyl ring can influence the outcome of the cyclization and the stereochemistry of the products. These studies have contributed significantly to the fundamental understanding of carbanion chemistry and the development of new strategies for the asymmetric synthesis of complex molecules.

Physicochemical Properties of 1-Naphthamide (B1198061), N-allyl-

PropertyValueSource
Molecular FormulaC₁₄H₁₃NOCheméo chemeo.com
Molecular Weight211.26 g/mol Cheméo chemeo.com
Normal Boiling Point (Tboil)609. KCheméo chemeo.com
Enthalpy of Vaporization (ΔvapH°)76.5 kJ/molCheméo chemeo.com
Critical Temperature (Tc)845. KCheméo chemeo.com
Critical Pressure (Pc)3700. kPaCheméo chemeo.com
LogPoct/wat2.855Cheméo chemeo.com
Log10 of Water Solubility (log10WS)-3.5 mol/lCheméo chemeo.com

Selected Research Findings on N-Allyl-1-Naphthamide and its Analogs

Research FocusKey FindingsReference
Dearomatizing Anionic CyclizationTreatment of N-allyl-1-naphthamides with t-BuLi and DMPU leads to the formation of seven-membered lactams.Synlett, 1999, 1954-1956
Asymmetric SynthesisDiastereoselective dearomatizing cyclization of 1-naphthamides with chiral auxiliaries allows for the asymmetric synthesis of kainoid-like pyroglutamates.Request PDF

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-prop-2-enylnaphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-2-10-15-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h2-9H,1,10H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDXIAYSFXOWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Allyl 1 Naphthamide and Its Structural Analogues

Direct N-Allylation Strategies

Direct N-allylation methods offer a straightforward approach to constructing the N-allyl amide bond, often in a single step from readily available precursors. These strategies are centered on activating either the amide nitrogen or the allyl source to facilitate the crucial C-N bond formation.

Lewis Acid-Catalyzed Amide-Aldehyde-Alkene Condensation for N-Allyl Amide Synthesis

A highly efficient, one-pot method for the synthesis of N-allyl amides involves the Lewis acid-catalyzed condensation of an amide, an aldehyde, and an alkene. nih.gov This multicomponent reaction is a powerful tool for N-allylation of electron-poor N-heterocyclic amides and sulfonamides. nih.gov The reaction proceeds via the in-situ formation of an N-acyliminium ion intermediate, which is then trapped by the alkene to furnish the desired N-allylated product. This methodology has been successfully applied to prepare the Naftifine motif, a structure related to N-allyl-1-naphthamide, using N-methyl-1-naphthamide, paraformaldehyde, and styrene (B11656) in a single pot. nih.gov The use of Lewis acids is critical for activating the carbonyl group, facilitating the condensation process. researchgate.netnih.gov

ComponentRoleExample Reactants for N-Allyl-1-Naphthamide Synthesis
Amide Nitrogen Source1-Naphthamide (B1198061)
Aldehyde Carbonyl SourceFormaldehyde (or Paraformaldehyde)
Alkene Allyl Group SourcePropylene or Allyltrimethylsilane
Catalyst ActivatorLewis Acids (e.g., Sc(OTf)₃, ZrCl₄) researchgate.net

N-Alkylation of N-t-Butyl-1-Naphthamide and Related Naphthamides

Conventional N-alkylation represents a fundamental approach to synthesizing N-substituted amides. This method typically involves the reaction of a primary or secondary amide with an alkylating agent. For the synthesis of N-allyl-1-naphthamide, this would involve the deprotonation of 1-naphthamide with a suitable base to form an amidate anion, followed by nucleophilic attack on an allyl halide, such as allyl bromide or chloride.

While direct alkylation of the parent 1-naphthamide is feasible, the use of a bulky N-substituent like a tert-butyl group can influence the reactivity and selectivity of subsequent transformations. The synthesis of N-allyl-N-t-butyl-1-naphthamide would follow a similar principle, starting from N-t-butyl-1-naphthamide. Modern variations of this reaction aim to use milder bases and more efficient catalysts to improve yields and functional group tolerance. organic-chemistry.org

Palladium-Catalyzed N-Allylation Utilizing Allylic Alcohols

Palladium-catalyzed reactions have emerged as a cornerstone of modern organic synthesis, offering mild and highly selective routes for C-N bond formation. The direct use of allylic alcohols for the N-allylation of amides is a particularly attractive, atom-economical strategy where water is the only byproduct. acs.orgnih.gov This approach avoids the pre-activation of the alcohol and the use of stoichiometric activating agents.

The catalytic cycle typically involves the formation of a palladium-π-allyl complex from the allylic alcohol. Subsequently, the amide nitrogen acts as a nucleophile, attacking the complex to form the N-allylated product and regenerate the palladium catalyst. The efficiency and selectivity of this reaction can be significantly enhanced by the synergistic function of co-catalysts or promoters, such as titanium tetraisopropoxide, which facilitates the N1-selective allylation of indoles. rsc.org This principle is applicable to the synthesis of N-allyl-1-naphthamide from 1-naphthamide and an allylic alcohol.

Catalyst SystemAllyl SourceKey Features
Palladium with self-assembling phosphane ligandsAllylic AlcoholsDirect use of alcohols, water is the only byproduct. acs.orgnih.gov
Palladium(II) catalystsAllylic AlcoholsEnables cascade reactions under mild conditions. nih.gov
Palladium with Ti(OiPr)₄Allylic AlcoholsPromotes high site selectivity in N-allylation. rsc.org

Multi-Component Reaction Approaches to N-Allyl-Substituted Naphthamides

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product containing portions of all reactants, offer significant advantages in terms of efficiency and molecular complexity. organic-chemistry.org The Lewis acid-catalyzed amide-aldehyde-alkene condensation described previously is a prime example of an MCR used for N-allyl amide synthesis. nih.gov

By carefully selecting the components, complex N-allyl-substituted naphthamides can be constructed in a convergent and atom-economical fashion. For example, a reaction involving a substituted 2-aminonaphthalene derivative, an aldehyde, and an allyl-containing component could potentially be designed to yield structurally diverse analogues of N-allyl-1-naphthamide. These single-step processes are environmentally friendly and cost-effective due to reduced workup procedures and solvent usage. organic-chemistry.org

Electrochemical Synthesis Pathways

Electrosynthesis has gained prominence as a green and powerful tool in organic chemistry, utilizing electrical current to drive chemical transformations. This approach can often obviate the need for harsh chemical oxidants or reductants, offering mild reaction conditions and unique reactivity.

Electroselenocyclization of N-Allyl Amides to Selenofunctionalized Oxazolines and Isoxazolines

While not a direct synthesis of N-allyl amides, electroselenocyclization is an important subsequent transformation of these compounds into valuable selenium-containing heterocycles. nih.govacs.org This method involves the intramolecular cyclization of N-allyl amides, such as N-allyl-1-naphthamide, in the presence of a diselenide source under electrochemical conditions. nih.govacs.org

A continuous flow electrochemical approach has been developed for this transformation, which allows for the synthesis of selenofunctionalized oxazolines and isoxazolines in good yields with short reaction times (e.g., 10 minutes). nih.govnih.gov This methodology features a broad substrate scope and wide functional group tolerance under mild conditions, avoiding the use of hazardous and expensive oxidants. nih.govacs.org The scalability of this continuous flow process has also been demonstrated, highlighting its potential for industrial applications. nih.govacs.org

Reaction TypeStarting MaterialProductKey Advantages
Electrochemical SelenocyclizationN-Allyl Benzamides (and by extension, N-Allyl Naphthamides)Selenofunctionalized OxazolinesContinuous flow, mild conditions, short reaction times, high yields (up to 90%), no harsh oxidants. nih.govnih.gov

Dehydrogenative Annulation Reactions of N-Allyl Amides with 1,3-Dicarbonyl Compounds

A novel and efficient approach for the synthesis of N-heterocycles from N-allyl amides involves an electrochemical dehydrogenative annulation with 1,3-dicarbonyl compounds. nih.gov This method stands out for its environmentally friendly nature, as it avoids the use of traditional oxidizing agents and transition-metal catalysts. nih.gov The reaction is facilitated by an organic redox catalyst, showcasing a sustainable strategy for constructing cyclic structures. nih.gov

In this process, N-allyl amides act as a four-atom donor. When reacted with dimethyl malonate, a (4+1) annulation occurs, leading to the formation of pyrrolidine (B122466) derivatives. Alternatively, when β-ketoesters are used as the 1,3-dicarbonyl compound, a (4+2) annulation takes place, yielding tetrahydropyridine (B1245486) derivatives. nih.gov This electrochemical approach represents a significant advancement in dehydrogenative annulation reactions, offering a versatile and reagent-free pathway to valuable nitrogen-containing heterocyclic compounds. nih.govresearchgate.net

The key advantage of this electrolytic method is the circumvention of stoichiometric chemical oxidants, which are often a source of waste and can present safety and environmental concerns. dntb.gov.ua By employing electrons as a traceless reagent, this methodology aligns with the principles of green chemistry. The reaction's ability to selectively form different ring sizes based on the choice of the 1,3-dicarbonyl partner highlights its synthetic utility and potential for creating diverse molecular architectures.

Table 1: Electrochemical Dehydrogenative Annulation of N-Allyl Amides

N-Allyl Amide Reactant1,3-Dicarbonyl CompoundAnnulation TypeProduct Class
N-Allyl AmideDimethyl Malonate(4+1)Pyrrolidine
N-Allyl Amideβ-Ketoester(4+2)Tetrahydropyridine

Preparation of N-Allyl-1-Naphthamide Derivatives from Precursor Compounds

The synthesis of derivatives of N-allyl-1-naphthamide can be effectively achieved by utilizing precursor compounds, notably 1-naphthoyl chloride. This reactive intermediate provides a versatile starting point for the introduction of various functionalities onto the naphthamide scaffold.

One prominent method involves the condensation of 1-naphthoyl chloride with a suitable amine to form an N-substituted-1-naphthamide. For instance, the reaction of 1-naphthoyl chloride with 4-bromoaniline (B143363) in the presence of triethylamine (B128534) in dry dichloromethane (B109758) yields N-(4-bromophenyl)-1-naphthamide. researchgate.net This intermediate can then undergo further functionalization. A subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with various boronic acids allows for the synthesis of a series of N-([1,1'-biaryl]-4-yl)-1-naphthamide derivatives in moderate to good yields. researchgate.net

Another synthetic route starting from 1-naphthoyl chloride leads to the formation of N-acyl thiourea (B124793) derivatives. This is achieved by first reacting 1-naphthoyl chloride with potassium thiocyanate (B1210189) to generate an in-situ naphthoyl isothiocyanate. nih.govnih.gov This reactive intermediate is then treated with a primary or secondary amine to yield the corresponding N-(alkyl/arylcarbamothioyl)-1-naphthamide derivative. nih.gov For example, reaction with ethylamine (B1201723) produces N-(ethylcarbamothioyl)-1-naphthamide. nih.gov This two-step, one-pot synthesis is an efficient way to access these thiourea-containing naphthamide structures. nih.gov

The synthesis of 1-naphthoyl chloride itself is a straightforward process, typically involving the reaction of 1-naphthoic acid with a chlorinating agent such as thionyl chloride. nih.govprepchem.com This precursor is stable and can be stored, providing a ready source for the synthesis of a wide array of 1-naphthamide derivatives.

Table 2: Synthesis of N-Allyl-1-Naphthamide Derivatives from 1-Naphthoyl Chloride

Amine/ReagentReaction TypeIntermediateFinal Product Class
4-BromoanilineAmide CouplingN-(4-bromophenyl)-1-naphthamideN-([1,1'-biaryl]-4-yl)-1-naphthamide
Potassium Thiocyanate, then AmineIsothiocyanate formation and addition1-Naphthoyl isothiocyanateN-(Alkyl/Arylcarbamothioyl)-1-naphthamide

Mechanistic Investigations and Transformative Reactions of N Allyl 1 Naphthamide

Anionic Cyclization Reactions and Ring Expansion

The strategic use of anionic cyclization provides a powerful method for the synthesis of complex polycyclic structures from aromatic precursors. In the case of N-allyl-1-naphthamide, these reactions proceed via a dearomatization pathway, leading to novel ring systems.

Dearomatising Anionic Cyclisation to 1,3,4,5-Tetrahydroazepin-2-ones

A notable transformation of N-allyl-1-naphthamide involves a dearomatising anionic cyclisation to yield seven-membered lactams. thieme-connect.com When treated with tert-butyllithium (B1211817) (t-BuLi) in the presence of an additive like 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), N-allyl-1-naphthamides undergo cyclization to produce 1,3,4,5-tetrahydroazepin-2-ones in significant yields. thieme-connect.com This reaction represents a key example of an organolithium–C=C cyclisation that successfully forms a seven-membered ring. thieme-connect.com

Table 1: Conditions and Yields for Anionic Cyclization of N-Allyl-N-t-butyl-1-naphthamide

AdditiveTemperature (°C)Time (h)Yield of 1,3,4,5-Tetrahydroazepin-2-one (%)
DMPU-781673
HMPA-781665
DMPU-501668

Stereochemical Control and Diastereoselective Cyclizations in Naphthamide Derivatives

Achieving stereochemical control is a central goal in synthetic chemistry. In the context of dearomatising cyclizations of naphthamide derivatives, high levels of diastereoselectivity have been achieved through the use of chiral auxiliaries. For example, 1-naphthamides derived from N-benzylphenylglycinols undergo a highly diastereoselective dearomatising cyclisation upon treatment with t-BuLi and DMPU or HMPA. researchgate.net This reaction leads to the formation of a new pyrrolidinone ring and establishes the absolute stereochemistry of three new stereogenic centers. researchgate.net

While this specific example utilizes an N-benzylphenylglycinol group rather than an N-allyl group, the underlying principle is directly applicable to derivatives of N-allyl-1-naphthamide. By incorporating a suitable chiral auxiliary into the amide structure, it is possible to direct the trajectory of the intramolecular cyclization, thereby controlling the stereochemical outcome of the reaction. researchgate.net This methodology has been successfully applied to the synthesis of enantiomerically pure substituted lactams that serve as precursors to complex molecules like kainoid-like pyroglutamates. researchgate.net The cyclization of an organolithium into an aromatic system is a key step in this process, allowing for the construction of stereochemically defined polycyclic frameworks. researchgate.net

Allylic Rearrangements and Nucleophilic Substitutions

The allyl group within N-allyl-1-naphthamide is susceptible to a variety of reactions, including nucleophilic substitutions, which can proceed through distinct mechanistic pathways. These reactions are fundamental for the further functionalization of the molecule.

S_N1' and S_N2' Mechanistic Pathways in Allylic Systems

Nucleophilic substitution reactions in allylic systems can occur via S_N1 or S_N2 mechanisms. openochem.org Allylic halides are notably more reactive in these substitutions compared to their corresponding alkyl halides. openochem.org This enhanced reactivity is attributed to factors including the stability of the intermediates and transition states. openochem.org

The S_N1 (Substitution Nucleophilic Unimolecular) pathway involves a two-step mechanism where the leaving group first departs, forming a resonance-stabilized allylic carbocation. libretexts.orgmasterorganicchemistry.com This intermediate can be attacked by a nucleophile at either of the two carbons that share the positive charge. Attack at the carbon that originally bore the leaving group results in the direct substitution product. However, attack at the other end of the allylic system (the γ-position) leads to an "allylic shift" or rearrangement, a process designated as S_N1'. This pathway is favored for secondary and tertiary allylic substrates and with weak nucleophiles in polar protic solvents. openochem.orglibretexts.org

The S_N2 (Substitution Nucleophilic Bimolecular) pathway is a single, concerted step where the nucleophile attacks the substrate at the same time as the leaving group departs. masterorganicchemistry.com For allylic systems, this backside attack can also occur at the γ-carbon, leading to a rearranged product in a process known as S_N2'. This pathway is favored for primary allylic substrates, strong nucleophiles, and polar aprotic solvents. libretexts.org The transition state of the S_N2 reaction in allylic systems is stabilized by the delocalization of electrons, contributing to their high reactivity. openochem.org

Radical Allylic Halogenation and Related Processes

The allylic C-H bonds in N-allyl-1-naphthamide are weaker than typical sp³ C-H bonds, making them susceptible to radical substitution reactions. libretexts.org Allylic halogenation allows for the introduction of a halogen at the carbon adjacent to the double bond, providing a valuable synthetic handle for further transformations. slideshare.net

This reaction proceeds via a radical chain mechanism, which is favored when the concentration of the halogen is kept low to prevent competitive addition to the double bond. libretexts.orgslideshare.net A common reagent used to achieve this is N-bromosuccinimide (NBS), which provides a slow, continuous supply of Br₂. libretexts.orgslideshare.net The mechanism involves three key stages:

Initiation: The reaction is initiated by the homolytic cleavage of the bromine-bromine bond, typically using heat or UV light, to generate two bromine radicals. libretexts.org

Propagation: A bromine radical abstracts an allylic hydrogen from the N-allyl-1-naphthamide, forming HBr and a resonance-stabilized allylic radical. libretexts.org This radical then reacts with a molecule of Br₂ to form the allylic bromide product and a new bromine radical, which continues the chain reaction.

Termination: The chain reaction is terminated when two radicals combine. libretexts.org

Table 2: Key Stages of Radical Allylic Bromination

StageDescription
InitiationHomolytic cleavage of Br₂ to form two Br• radicals. libretexts.org
Propagation(a) Br• abstracts an allylic hydrogen to form a resonance-stabilized radical. (b) The allylic radical reacts with Br₂ to form the product and regenerate Br•.
TerminationCombination of any two radical species to end the chain reaction.

Dearomatization Reactions of the Naphthalene (B1677914) Moiety

The naphthalene ring system is characterized by significant resonance energy, making its dearomatization a challenging yet synthetically valuable transformation. researchgate.net Several strategies have been developed to overcome this aromatic stability, enabling the synthesis of complex three-dimensional structures from flat aromatic precursors.

One powerful approach is the previously discussed anionic cyclization , where an intramolecular attack by a carbanion onto the naphthalene ring disrupts the aromatic system. thieme-connect.com This method, often facilitated by organolithium reagents, directly converts N-allyl-1-naphthamide into polycyclic lactam structures. thieme-connect.com

Another strategy involves transition-metal catalysis . For instance, a palladium-catalyzed dearomative 1,4-difunctionalization of naphthalene derivatives has been developed. nih.gov In this process, an intramolecular dearomative Heck-type insertion generates a π-allylpalladium intermediate, which is then captured by a nucleophile. nih.gov This method results in the formation of functionalized spirooxindoles with high diastereoselectivity. nih.gov

Furthermore, enantioselective aza-electrophilic dearomatization provides a route to chiral polyheterocycles. nih.gov This approach can involve coupling vinylnaphthalenes with azodicarboxylates in a silver-mediated formal [4+2] cycloaddition. The reaction proceeds through an aziridinium (B1262131) intermediate that facilitates the subsequent dearomatization of the naphthalene ring, yielding products with high enantiomeric ratios. nih.gov These diverse methods highlight the ongoing development of sophisticated chemical tools to manipulate the aromatic core of naphthalene-containing compounds like N-allyl-1-naphthamide.

Palladium-Catalyzed 1,4-Difunctionalization of Naphthalenes

The dearomatization of naphthalene derivatives through palladium-catalyzed 1,4-difunctionalization represents a significant strategy for synthesizing complex molecular structures. rsc.orgnih.gov This reaction effectively treats the naphthalene ring as a formal "conjugated diene," enabling the introduction of two new functional groups across the 1- and 4-positions. nih.gov The process is characterized by its high diastereoselectivity, proceeding under mild conditions with a broad substrate scope. rsc.orgnih.gov

The mechanism involves an intramolecular dearomative Heck-type insertion, which generates a π-allylpalladium intermediate. This reactive intermediate is then captured by a variety of nucleophiles, leading to the formation of functionalized spirooxindoles in yields often reaching up to 99%. rsc.orgnih.gov The versatility of this method is demonstrated by its compatibility with diverse nucleophiles and the potential for gram-scale synthesis with reduced catalyst loading. nih.gov Further transformations of the dearomatized products, such as decarboxylation and cleavage of newly formed bonds through hydrogenolysis, underscore the synthetic utility of this methodology. nih.gov

Table 1: Scope of Palladium-Catalyzed 1,4-Difunctionalization of Naphthalene Derivatives (Note: This table is representative of the reaction type discussed and may not feature N-allyl-1-naphthamide directly, but illustrates the scope of the transformation on analogous naphthalene systems.)

Entry Naphthalene Substrate (Starting Material) Nucleophile Product Yield (%) Diastereomeric Ratio (dr)
1 N-Allyl-N-(naphthalen-1-yl)methacrylamide Dimethyl malonate Spirooxindole-dihydronaphthalene 95% >20:1
2 N-Allyl-N-(naphthalen-1-yl)methacrylamide Methyl 2-nitroacetate Spirooxindole-dihydronaphthalene 92% >20:1
3 N-Allyl-N-(naphthalen-1-yl)methacrylamide Aniline Spirooxindole-dihydronaphthalene 98% >20:1
4 N-Allyl-N-(naphthalen-1-yl)methacrylamide Methanol Spirooxindole-dihydronaphthalene 75% >20:1
5 N-Allyl-N-(2-methylnaphthalen-1-yl)methacrylamide Dimethyl malonate Spirooxindole-dihydronaphthalene 91% >20:1

Data compiled from studies on dearomative difunctionalization reactions. nih.gov

Intramolecular Hydroamination Reactions

Intramolecular hydroamination is a powerful atom-economical method for constructing nitrogen-containing heterocyclic compounds. While direct studies on N-allyl-1-naphthamide are specific, analogous transformations on related N-allyl systems, such as N-allylic,N′-aryl ureas, provide significant mechanistic insight. Gold(I) catalysis has proven particularly effective for this transformation, facilitating the 5-exo hydroamination to produce imidazolidin-2-ones in excellent yields under mild conditions. nih.gov

The reaction is typically catalyzed by a mixture of a gold(I) chloride complex and a silver salt, such as silver hexafluorophosphate (B91526) (AgPF₆), with low catalyst loadings (e.g., 1 mol %). nih.gov For substrates containing a substituent on the allylic chain, this gold(I)-catalyzed reaction proceeds with high diastereoselectivity, forming trans-3,4-disubstituted imidazolidin-2-ones. nih.gov This high level of stereocontrol is a key feature of the transformation. The choice of ligand on the gold catalyst can influence reaction rates, with sterically hindered phosphine (B1218219) ligands being highly effective. nih.gov In a related context, the reaction of allyl-containing substrates with triflamide in the presence of an oxidant can lead to bromotriflamidation, and these products can subsequently undergo base-induced intramolecular cyclization to form imidazolidines. nih.gov

Table 2: Gold(I)-Catalyzed Intramolecular Hydroamination of N-Allylic Ureas (Note: This table illustrates the general reaction scope for N-allyl systems, providing a model for the potential reactivity of N-allyl-1-naphthamide.)

Entry Substrate (N-Allylic,N'-Aryl Urea) Catalyst System Product Yield (%) Diastereoselectivity (trans:cis)
1 N-allyl-N'-(4-nitrophenyl)urea (P1)AuCl / AgPF₆ (1 mol%) 1-(4-Nitrophenyl)-4-methylimidazolidin-2-one 98% N/A
2 N-(but-2-en-1-yl)-N'-(4-nitrophenyl)urea (P1)AuCl / AgPF₆ (1 mol%) 1-(4-Nitrophenyl)-4,5-dimethylimidazolidin-2-one 99% >50:1
3 N-cinnamyl-N'-(4-nitrophenyl)urea (P1)AuCl / AgPF₆ (1 mol%) 1-(4-Nitrophenyl)-4-methyl-5-phenylimidazolidin-2-one 98% >50:1
4 N-allyl-N'-(4-methoxyphenyl)urea (P1)AuCl / AgPF₆ (1 mol%) 1-(4-Methoxyphenyl)-4-methylimidazolidin-2-one 99% N/A

Data adapted from studies on gold(I)-catalyzed hydroamination. nih.gov P1 = P(t-Bu)₂o-biphenyl.

Other Significant Functionalization and Coupling Reactions

Oxidative Olefination of N-(1-Naphthyl)sulfonamides and Related Compounds

The direct functionalization of C-H bonds is a cornerstone of modern organic synthesis, and the oxidative olefination of N-(1-naphthyl)sulfonamides at the peri-position is a notable example. This transformation has been achieved using rhodium(III) catalysts, which effectively couple the C-H bond with a variety of olefins. snnu.edu.cn The reaction demonstrates broad applicability, successfully employing activated olefins, unactivated olefins, and allylbenzenes. snnu.edu.cn

When activated olefins like acrylates are used, the reaction proceeds via an oxidative olefination followed by a subsequent hydroamination, resulting in the formation of five-membered azacycles. snnu.edu.cn In contrast, unactivated olefins yield the direct olefination product. For certain substrates, a twofold oxidative coupling can be achieved. snnu.edu.cn The reaction typically requires a co-oxidant, such as copper(II) acetate (B1210297) (Cu(OAc)₂), and is performed in a solvent like DMF at elevated temperatures. snnu.edu.cn The resulting lactam products are characterized by spectroscopic methods, including the distinctive carbonyl signal in ¹³C NMR and IR spectra. snnu.edu.cn This chelation-assisted C-H olefination provides a direct route to constructing complex alkenyl skeletons from readily available starting materials. snnu.edu.cnresearchgate.net

Table 3: Rhodium(III)-Catalyzed Oxidative Olefination of N-(1-Naphthyl)sulfonamide

Entry Olefin Co-oxidant Product Type Yield (%)
1 tert-Butyl acrylate Cu(OAc)₂ Azacycle (Lactam) 54%
2 Methyl acrylate Cu(OAc)₂ Azacycle (Lactam) 50%
3 4-Methyl-1-pentene Cu(OAc)₂ Olefination Product 72%
4 Styrene (B11656) Cu(OAc)₂ Olefination Product 67%
5 Allylbenzene Cu(OAc)₂ 2-fold Oxidative Coupling Product 52%

Data based on the Rh(III)-catalyzed olefination of N-(1-naphthyl)benzenesulfonamide. snnu.edu.cn

C–H Functionalization Approaches on Aromatic Systems with Allylic Substituents

The functionalization of C–H bonds in aromatic compounds bearing allylic substituents offers a dual opportunity for molecular modification: reaction at the aromatic core or at the allylic position. The logic of synthesis is shifting from focusing on functional groups to the controlled functionalization of specific C-H bonds. acs.org

Aromatic C–H Functionalization: Chelation-assisted C-H activation is a dominant strategy, where a directing group on the aromatic ring coordinates to a metal catalyst (e.g., Palladium, Rhodium) to guide functionalization to a specific position, such as ortho or peri. snnu.edu.cnacs.org This approach has been widely applied in dehydrogenative Heck couplings, where an aromatic C-H bond is coupled with an olefin under oxidative conditions. acs.org

Allylic C–H Functionalization: The allylic C(sp³)–H bond is also a prime target for functionalization. researchgate.net This transformation allows alkenes to be used as versatile allylating agents. researchgate.netrsc.org Palladium catalysis has been instrumental in this area, particularly for allylic C-H oxidation, often forming allylic esters. acs.orgnih.gov These intermediates can then undergo further substitution reactions with various nucleophiles, catalyzed by metals like iridium, to introduce new C-O, C-N, C-C, or C-S bonds with excellent stereocontrol. nih.gov Group IX metals (Co, Rh, Ir) have also emerged as powerful catalysts for allylic C-H functionalization, offering complementarity to palladium-based systems. rsc.org The choice of catalyst and conditions can allow for selective functionalization even in complex molecules with multiple potential reaction sites. nih.gov

Table 4: Comparison of Catalytic Systems for C-H Functionalization

C-H Bond Type Catalyst System Transformation Key Features
Aromatic C-H (peri) Rh(III) / Cu(OAc)₂ Oxidative Olefination Chelation-directed; forms C-C bonds with olefins. snnu.edu.cn
Aromatic C-H (ortho) Pd(II) Dehydrogenative Heck Coupling Directing-group assisted; requires an oxidant. acs.org
Allylic C-H Pd(II) / Sulfoxide Ligand Allylic Oxidation Forms allylic esters from terminal alkenes. acs.org
Allylic C-H Ir(I) / Chiral Ligand Asymmetric Allylic Substitution Reacts with allylic esters/carbonates; high enantioselectivity. nih.gov
Allylic C-H Rh(II) / Chiral Ligand Allylic C-H Amidation/Insertion Carbene/nitrene transfer; high regio- and enantioselectivity. researchgate.netnih.gov

Advanced Spectroscopic and Crystallographic Characterization of N Allyl 1 Naphthamide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of N-allyl-1-naphthamide is expected to exhibit distinct signals corresponding to the naphthyl and allyl protons. The aromatic protons of the naphthyl group typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The allyl group protons will present characteristic signals for the vinyl and methylene (B1212753) protons. The N-H proton of the amide linkage is expected to appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for N-allyl-1-naphthamide would show signals for the carbonyl carbon of the amide, the carbons of the naphthalene (B1677914) ring, and the carbons of the allyl group. The carbonyl carbon is typically observed significantly downfield (around 170 ppm).

Expected NMR Data for N-Allyl-1-Naphthamide: The following table is a representation of expected values based on known chemical shift ranges for similar functional groups and structures.

Table 1: Predicted ¹H and ¹³C NMR Data for N-Allyl-1-Naphthamide
¹H NMR δ (ppm) Multiplicity Assignment ¹³C NMR δ (ppm) Assignment
N-H ~8.5 br s Amide C=O ~168 Amide Carbonyl
Ar-H 7.4-8.2 m Naphthyl Ar-C 124-135 Naphthyl
=CH- ~5.9 m Allyl =CH- ~134 Allyl
=CH₂ 5.1-5.3 m Allyl =CH₂ ~116 Allyl

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For N-allyl-1-naphthamide (C₁₄H₁₃NO), the exact molecular weight is 211.26 g/mol . The high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that confirms the elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the amide bond and fragmentation of the allyl group, leading to characteristic fragment ions.

Table 2: Expected Mass Spectrometry Data for N-Allyl-1-Naphthamide

m/z (charge-to-mass ratio) Interpretation
211 Molecular ion [M]⁺
170 Loss of allyl group [M-C₃H₅]⁺
155 Naphthoyl cation [C₁₀H₇CO]⁺
127 Naphthyl cation [C₁₀H₇]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-allyl-1-naphthamide would display characteristic absorption bands for the N-H and C=O groups of the amide, the C=C bond of the allyl group, and the aromatic C-H bonds of the naphthalene ring.

Table 3: Characteristic Infrared Absorption Bands for N-Allyl-1-Naphthamide

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300 N-H Stretch Secondary Amide
3050-3100 C-H Stretch Aromatic/Vinyl
2850-2950 C-H Stretch Aliphatic (Allyl CH₂)
~1640 C=O Stretch (Amide I) Amide
~1620 C=C Stretch Alkene
~1550 N-H Bend (Amide II) Amide

X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. To date, a published single-crystal X-ray structure for N-allyl-1-naphthamide has not been identified in the public domain.

However, based on the analysis of similar naphthamide derivatives, it is expected that the naphthyl and amide groups would be nearly planar. The crystal packing would likely be influenced by hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, forming chains or dimeric structures. The allyl group would exhibit specific conformational preferences.

Table 4: Hypothetical Crystallographic Data Parameters for N-Allyl-1-Naphthamide This table represents the type of data that would be obtained from an X-ray diffraction experiment.

Parameter Expected Value/System
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or P2₁2₁2₁
a (Å) 10-15
b (Å) 5-10
c (Å) 15-20
β (°) 90-110 (for monoclinic)
Z (molecules/unit cell) 4

Computational and Theoretical Studies on N Allyl 1 Naphthamide

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Pathways

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating reaction mechanisms. mdpi.comrsc.org This quantum mechanical method allows for the calculation of the electronic structure and energy of molecular systems, enabling the study of bond-breaking and bond-forming processes that constitute a chemical reaction. mdpi.com By mapping the potential energy surface, researchers can identify transition states, intermediates, and the most favorable reaction pathways.

While specific DFT studies on the reaction mechanisms of N-allyl-1-naphthamide are not extensively documented in the literature, the principles of DFT are widely applied to understand analogous systems. For instance, DFT calculations are instrumental in investigating cycloaddition reactions, a class of reactions relevant to the allyl group. rsc.org These studies typically involve locating the transition state structures and calculating the activation energies for different possible pathways, thereby predicting the regio- and stereoselectivity of the reaction. The choice of functional and basis set is crucial in these calculations to ensure the accuracy of the results. mdpi.com

For a molecule like N-allyl-1-naphthamide, DFT could be employed to study reactions such as its synthesis, polymerization via the allyl group, or its interactions with biological targets. The calculations would provide detailed information on the energetics of these processes, which is often difficult to obtain through experimental means alone.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis of Related Naphthyl Compounds

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are essential tools for understanding the reactivity of molecules. malayajournal.orgacadpubl.eu The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net This information is invaluable for predicting how a molecule will interact with other reagents. acadpubl.eu In a typical MEP map, red colors signify regions of negative electrostatic potential, while blue colors indicate areas of positive potential. malayajournal.org

For naphthyl compounds, the MEP can reveal the electrophilic and nucleophilic sites. The electron-rich naphthalene (B1677914) ring system and the carbonyl oxygen of the amide group would likely be depicted as regions of negative potential, making them susceptible to electrophilic attack. Conversely, the amide proton and protons on the aromatic ring would exhibit a more positive potential.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acadpubl.eu The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. acadpubl.eu The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. malayajournal.org A smaller HOMO-LUMO gap generally implies higher reactivity.

In the context of N-allyl-1-naphthamide and related molecules, FMO analysis can predict the most probable sites for nucleophilic and electrophilic attack. For instance, in N-aryl-1,8-naphthalimides, a related class of compounds, FMO analysis has been used to understand their photophysical properties. nih.gov The distribution of the HOMO and LUMO across the molecule dictates its electronic transition properties and, consequently, its fluorescence behavior. nih.gov

Table 1: Key Concepts in MEP and FMO Analysis

Concept Description Application
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface of a molecule. Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. acadpubl.eu
Highest Occupied Molecular Orbital (HOMO) The outermost molecular orbital containing electrons. Indicates the ability of a molecule to donate electrons; associated with nucleophilicity. acadpubl.eu
Lowest Unoccupied Molecular Orbital (LUMO) The innermost molecular orbital that is empty of electrons. Represents the ability of a molecule to accept electrons; associated with electrophilicity. acadpubl.eu

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A measure of molecular stability and reactivity; a smaller gap suggests higher reactivity. malayajournal.org |

Prediction of Electronic Properties and Chemical Reactivity Descriptors

Computational methods, particularly DFT, can be used to calculate a range of electronic properties and chemical reactivity descriptors that quantify a molecule's behavior. nih.govnih.gov These descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of reactivity.

Some of the key global reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron from a molecule. It is related to the HOMO energy (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added to a molecule. It is related to the LUMO energy (EA ≈ -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (IP + EA) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (IP - EA) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = μ2 / 2η, where μ is the chemical potential (μ ≈ -χ).

Table 2: Global Chemical Reactivity Descriptors

Descriptor Formula Significance
Ionization Potential (IP) IP ≈ -EHOMO Energy needed to remove an electron.
Electron Affinity (EA) EA ≈ -ELUMO Energy released upon gaining an electron.
Electronegativity (χ) χ = (IP + EA) / 2 Tendency to attract electrons.
Chemical Hardness (η) η = (IP - EA) / 2 Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / 2η Measure of reactivity; inverse of hardness.

Conformational Analysis and Stereochemical Insights from Computational Models

The three-dimensional structure of a molecule is crucial to its properties and reactivity. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation about single bonds) and to determine their relative energies. Computational models are exceptionally well-suited for this purpose.

Computational methods like molecular mechanics and quantum mechanics (including DFT) can be used to perform a systematic search of the conformational space. By calculating the energy of each conformation, a potential energy surface can be generated, and the global and local energy minima, corresponding to the most stable and metastable conformers, can be identified.

For instance, a study on the conformational isomerism of 1-naphthaldehyde, a related compound, utilized computational methods to analyze the conformational preferences of the formyl group. rsc.org Such studies provide insights into the steric and electronic factors that govern the conformational landscape. For N-allyl-1-naphthamide, a key aspect of the conformational analysis would be to understand the potential for intramolecular interactions, such as hydrogen bonding or π-stacking, which could stabilize certain conformations. These stereochemical insights are vital for understanding its biological activity, as the specific shape of a molecule often dictates how it binds to a receptor or enzyme.

Research Applications and Functional Materials Derived from N Allyl 1 Naphthamide

Development of Naphthamide-Based Molecular Probes and Sensors

The inherent photophysical properties of the naphthalimide core, a close structural analog of naphthamide, make it an excellent fluorophore for the development of chemosensors. rsc.orgbeilstein-journals.org These molecules exhibit high photostability, large Stokes shifts, and a high fluorescence quantum yield. maynoothuniversity.ie By attaching specific receptor units to the N-allyl naphthalimide framework, scientists can design probes that signal the presence of target analytes through changes in their fluorescence.

Fluorescent Anion Sensing Capabilities of N-Allyl Naphthalimide Derivatives

Derivatives of N-allyl-1,8-naphthalimide have been successfully engineered as highly selective and sensitive fluorescent chemosensors for detecting specific anions. A notable example is the development of a sensor for the picrate (B76445) anion (Pic⁻), a component of explosive materials.

One such sensor, N-allyl-4-iminodi(N-benzylacetamide)-1,8-naphthalimide, was synthesized and its anion detection capabilities were evaluated in a dimethylformamide (DMF) solution. researchgate.net In the presence of various anions, this compound exhibited a significant and selective fluorescence quenching only upon interaction with picrate. researchgate.net This high selectivity allows for the spectroscopic detection of picrate even in the presence of other competing anions. researchgate.net

The mechanism behind this quenching is attributed to a process known as photoinduced electron transfer (PET). researchgate.netnih.gov Upon excitation of the naphthalimide fluorophore, an electron is typically not transferred from the receptor. However, when the receptor binds to the picrate anion, the PET process from the receptor to the excited fluorophore is enhanced, leading to a decrease, or "quenching," of the fluorescence emission. researchgate.net This "turn-off" response is rapid, with a response time of less than one minute. researchgate.net

The chemosensor demonstrates a clear quantitative response to picrate, with a linear detection range and a low limit of detection, highlighting its potential for practical applications in environmental monitoring and security. researchgate.net

Table 1: Performance of N-allyl-4-iminodi(N-benzylacetamide)-1,8-naphthalimide as a Picrate Sensor researchgate.net

Feature Value
Target Analyte Picrate (Pic⁻)
Sensing Mechanism Fluorescence Quenching
Photophysical Process Photoinduced Electron Transfer (PET)
Emission Maximum 516 nm
Linear Range 4.97 × 10⁻⁶ to 6.82 × 10⁻⁵ M
Detection Limit 6.6 × 10⁻⁷ M
Response Time < 1 minute
Solvent N,N-dimethylformamide (DMF)

Scaffold for Biochemical Interaction Studies (non-therapeutic)

The rigid and well-defined structure of the 1-naphthamide (B1198061) moiety makes it an excellent scaffold for designing molecules that can interact with biological targets in a highly specific manner. This is particularly valuable for non-therapeutic research aimed at understanding the mechanisms of biological processes and validating potential drug targets.

Design and Synthesis of Galectin Inhibitors for Mechanistic Research

The galectins are a family of proteins that bind to galactose-containing carbohydrates and are involved in critical cellular processes, including inflammation and cancer. Designing inhibitors that are selective for a single type of galectin is a significant challenge due to the high structural similarity among family members.

Researchers have successfully used the 1-naphthamide structure as a key component in novel, high-affinity, and high-selectivity inhibitors for Galectin-3. semanticscholar.org In these inhibitors, a 1-naphthamide structural element is attached to a C-galactopyranosyl core. researchgate.netsemanticscholar.org The synthesis of these compounds was achieved through methods such as the acylation of an aminomethyl β-C-galactopyranosyl precursor with 1-naphthoic acid derivatives. researchgate.netsemanticscholar.org

Molecular modeling and X-ray structural analysis revealed that the 1-naphthamide portion of the inhibitor interacts favorably with a unique subsite within the Galectin-3 protein, which is not present in other galectins. researchgate.netsemanticscholar.org This targeted interaction is the key to the inhibitor's high selectivity.

Exploration of Molecular Interactions with Biological Targets in in vitro Systems

The development of these 1-naphthamide-based inhibitors has enabled detailed in vitro studies of their molecular interactions with Galectin-3. researchgate.netsemanticscholar.org X-ray crystallography of the inhibitor-protein complexes provided a precise map of how the 1-naphthamide moiety fits into the unique subsite of Galectin-3. researchgate.netsemanticscholar.org

Binding affinity studies demonstrated that these compounds inhibit Galectin-3 at sub-micromolar concentrations, indicating a very strong interaction. researchgate.netsemanticscholar.org Furthermore, their selectivity was confirmed by testing against a wide panel of other galectins (including galectin-1, -2, -4, -7, -8, and -9), where significantly lower affinity was observed. researchgate.netsemanticscholar.org These results underscore the principle that targeting unique subsites on a protein can achieve high affinity and selectivity, providing a promising strategy for the development of molecular probes to study the function of individual galectins. researchgate.netsemanticscholar.org

Table 2: Characteristics of 1-Naphthamide-Based Galectin-3 Inhibitors researchgate.netsemanticscholar.org

Feature Description
Target Galectin-3
Core Scaffold C-galactopyranosyl
Key Recognition Moiety 1-Naphthamide
Binding Affinity Sub-micromolar (sub-µM)
Basis of Selectivity Interaction with a unique subsite in Galectin-3
Analytical Methods Molecular Modeling, X-ray Structural Analysis

Advanced Materials Chemistry and Catalysis

In the realm of materials science and catalysis, molecular design is paramount. The structural features of N-allyl-1-naphthamide, such as its rigid aromatic system and the presence of coordinating atoms (oxygen and nitrogen), are desirable in the construction of more complex functional molecules, including chiral ligands for asymmetric catalysis.

Role in Chiral Ligand Design for Asymmetric Transformations

Asymmetric catalysis is a powerful tool in modern chemistry that allows for the synthesis of one specific enantiomer (chiral version) of a molecule. This is achieved using a chiral catalyst, which is typically a metal complex containing a chiral organic ligand. The design of these ligands is crucial for the success of the catalytic transformation.

While specific research detailing the direct application of N-allyl-1-naphthamide as a standalone chiral ligand is not extensively documented, its constituent parts are relevant to established design principles. The development of nonsymmetrical modular ligands, which have often outperformed traditional C2-symmetric ligands, highlights the importance of combining different structural and electronic elements.

The 1-naphthyl group provides a rigid, sterically defined backbone, a common feature in successful chiral ligands. The amide functionality offers a potential coordination site for a metal center. The allyl group, while not a primary coordinating group in this context, could be used for further functionalization or to influence the steric environment around the metal center. Conceptually, a chiral derivative of N-allyl-1-naphthamide could be incorporated into larger ligand frameworks, for example, in P,N-ligands that have proven effective in reactions like palladium-catalyzed allylic substitution. The modular nature of modern ligand synthesis allows for the combination of various fragments to fine-tune the catalyst for a specific reaction, and scaffolds containing naphthyl and amide groups are valuable components in this synthetic toolbox.

Potential in Polymer Synthesis as a Functional Monomer

N-allyl-1-naphthamide holds significant potential as a functional monomer in polymer synthesis, primarily owing to the presence of the reactive allyl group. This functional group provides a pathway for the incorporation of the bulky and rigid naphthamide moiety into polymer chains, thereby imparting unique properties to the resulting materials. While extensive studies on the homopolymerization of N-allyl-1-naphthamide are not widely documented, the behavior of other allyl monomers suggests that it would likely undergo free-radical polymerization, albeit with potentially slow reaction kinetics and the formation of low molecular weight polymers or oligomers . This characteristic is common for many allyl compounds due to degradative chain transfer involving the abstraction of an allylic hydrogen atom .

The primary utility of N-allyl-1-naphthamide in polymer science is likely to be as a comonomer in copolymerization reactions with other vinyl monomers, such as styrenes, acrylates, or methacrylates. By incorporating N-allyl-1-naphthamide into a polymer backbone, the properties of the resulting copolymer can be tailored. The naphthyl group, being a large, aromatic structure, can enhance the thermal stability, and modify the optical properties of the polymer. For instance, the introduction of such aromatic groups can increase the refractive index of the polymer and impart fluorescence, which is a known characteristic of naphthalimide derivatives google.com.

The general reactivity of allyl monomers in copolymerizations can be influenced by several factors, including the nature of the comonomer and the polymerization conditions d-nb.info. The introduction of the naphthamide group via N-allyl-1-naphthamide can lead to functional materials with potential applications in areas such as specialty coatings, high-performance plastics, and optoelectronics. The pendant naphthamide groups could also serve as sites for further post-polymerization modification, adding another layer of versatility to this functional monomer.

The synthesis of polymers with allyl functionality is a well-established field, with various methods being employed, including ring-opening polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization nih.gov. These methods could potentially be adapted for the polymerization of N-allyl-1-naphthamide, particularly in copolymerization systems. The resulting polymers, bearing the 1-naphthamide functional group, could exhibit interesting solution and solid-state properties due to the intermolecular interactions, such as hydrogen bonding and π-π stacking, afforded by the naphthamide moiety.

Analytical Method Development for Related Chemical Compounds

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Trace Analysis

The purity assessment and trace analysis of N-allyl-1-naphthamide and related chemical compounds are crucial for ensuring the quality and consistency of research findings and for monitoring their presence in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and widely used techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For N-allyl-1-naphthamide, a reverse-phase HPLC (RP-HPLC) method would likely be the most suitable approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A hypothetical RP-HPLC method for the analysis of N-allyl-1-naphthamide could employ a C18 column, which is a common choice for the separation of aromatic compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape sielc.com. Detection could be achieved using a UV-Vis detector, set at a wavelength where the naphthyl chromophore exhibits strong absorbance. For higher sensitivity and selectivity, a mass spectrometry (MS) detector could be coupled with the HPLC system (LC-MS).

The following interactive data table outlines a potential set of HPLC conditions for the purity assessment of N-allyl-1-naphthamide, based on methods used for similar N-substituted naphthamide derivatives sielc.com.

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient elution)
Detector UV-Vis at 280 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

Gas Chromatography (GC)

Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds. Given that N-allyl-1-naphthamide has a moderate molecular weight, it should be amenable to GC analysis, possibly after derivatization to increase its volatility if necessary. For purity assessment, a capillary GC with a flame ionization detector (FID) would be a robust choice. The separation would be achieved on a column with a nonpolar or medium-polarity stationary phase.

For trace analysis, coupling GC with a mass spectrometer (GC-MS) provides high sensitivity and specificity. This is particularly useful for detecting and quantifying low levels of N-allyl-1-naphthamide or its degradation products in complex matrices. The mass spectrometer can provide structural information, confirming the identity of the analyte. The use of isotope-dilution mass spectrometry can further enhance the accuracy of quantification nih.gov. The principles of trace analysis for related compounds, such as the herbicide naptalam (B372988) (N-1-naphthylphthalamic acid), have been established using GC nih.gov.

The following interactive data table summarizes potential GC conditions for the analysis of N-allyl-1-naphthamide.

ParameterCondition
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)

By developing and validating such chromatographic methods, the purity of N-allyl-1-naphthamide can be accurately determined, and its presence at trace levels can be reliably monitored, which is essential for its application in research and the development of new functional materials.

Emerging Research Directions and Future Perspectives for N Allyl 1 Naphthamide

Novel Synthetic Route Discovery and Green Chemistry Approaches

The development of efficient and sustainable synthetic pathways to N-allyl-1-naphthamide and its derivatives is a cornerstone of ongoing research. Traditional synthetic methods often involve multi-step procedures with the use of hazardous reagents. A prospective synthetic approach could be adapted from the synthesis of analogous naphthamide derivatives. For instance, a potential synthesis could commence from 1-naphthoic acid, which is converted to 1-naphthoyl chloride. nih.gov This intermediate could then react with allylamine (B125299) to yield N-allyl-1-naphthamide.

Future research is geared towards the integration of green chemistry principles to minimize environmental impact. This includes the exploration of:

Catalytic Systems: The use of novel catalysts to improve reaction efficiency and reduce waste.

Alternative Solvents: The replacement of volatile organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

Potential Synthetic Step Traditional Reagent Potential Green Alternative Benefit
Acid to Acid ChlorideThionyl chlorideCatalytic methods, solid-supported reagentsReduced corrosive byproducts
Amide FormationSchotten-Baumann conditionsEnzyme-catalyzed amidation, solvent-free reactionsMilder reaction conditions, less waste

Exploration of Unconventional Reactivity Profiles and Cascade Reactions

The N-allyl group in N-allyl-1-naphthamide is a key functional handle that can participate in a variety of chemical transformations. Researchers are particularly interested in its potential for unconventional reactivity and its role in cascade reactions, which allow for the rapid construction of complex molecular architectures from simple starting materials. mdpi.com

Studies on related N-allyl ynamides have demonstrated their ability to undergo cascade polycyclization to form fused nitrogen-heterocycle scaffolds. nih.govnih.gov This suggests that N-allyl-1-naphthamide could be a valuable precursor for the synthesis of novel heterocyclic compounds through transition-metal-catalyzed C-H activation and cyclization pathways. The exploration of such cascade reactions could lead to the discovery of new chemical space and molecules with interesting biological or material properties.

Advanced Computational Modeling for Structure-Activity Relationships and Predictive Synthesis

Computational chemistry is becoming an indispensable tool in modern chemical research. For N-allyl-1-naphthamide, advanced computational modeling can provide deep insights into its electronic structure, reactivity, and potential biological activity. Techniques such as Density Functional Theory (DFT) can be employed to analyze its electronic properties and predict its reactivity in various chemical reactions. nih.govnih.gov

Furthermore, molecular docking and molecular dynamics (MD) simulations can be used to investigate the potential interactions of N-allyl-1-naphthamide derivatives with biological targets, such as enzymes or receptors. nih.govresearchgate.net This can aid in the rational design of new molecules with specific biological functions. For example, a recent study on novel naphthamide derivatives demonstrated their potential as inhibitors of human monoamine oxidase. researchgate.net Such computational approaches can significantly accelerate the discovery and optimization of new therapeutic agents based on the N-allyl-1-naphthamide scaffold.

Computational Method Application for N-Allyl-1-Naphthamide Potential Outcome
Density Functional Theory (DFT)Calculation of electronic properties, reaction mechanism studiesPrediction of reactivity, optimization of reaction conditions
Molecular DockingSimulation of binding to biological targetsIdentification of potential protein targets, prediction of bioactivity
Molecular Dynamics (MD)Simulation of dynamic behavior of ligand-protein complexesUnderstanding binding stability and conformational changes

Expansion of Functional Material Applications in Specialized Fields

The unique photophysical and electronic properties of the naphthalene (B1677914) core suggest that N-allyl-1-naphthamide could be a valuable component in the development of novel functional materials. The allyl group provides a convenient point for polymerization or for grafting the molecule onto surfaces, allowing for the creation of new materials with tailored properties.

Related naphthalimide derivatives have been investigated for their applications as anticancer agents due to their ability to interact with DNA. rsc.orgdntb.gov.ua This opens up the possibility of exploring N-allyl-1-naphthamide and its derivatives for similar biomedical applications. Additionally, the fluorescent properties of the naphthyl group could be exploited in the design of chemical sensors or imaging agents.

Integrated Methodologies for Complex Molecule Synthesis and Diversification

N-allyl-1-naphthamide is poised to be a versatile platform for the synthesis of more complex and diverse molecular structures. The integration of various synthetic methodologies will be key to unlocking its full potential. For instance, the combination of cascade reactions with multicomponent reactions could allow for the rapid assembly of intricate molecular frameworks from simple precursors.

The development of a chemical toolbox around N-allyl-1-naphthamide will enable the systematic exploration of its chemical space and the generation of libraries of novel compounds for high-throughput screening in drug discovery and materials science. This approach will be crucial for identifying new lead compounds and functional materials based on this promising chemical scaffold.

Q & A

Q. Tables

Reaction TypeCatalyst SystemYield (%)Selectivity/eeKey Reference
Pd-catalyzed cyclizationPd(OAc)₂/bpy85–95>95% regioselectivity
Rh-catalyzed enantioselective[Rh(nbd)Cl]₂/Synphos70–9080–95% ee
Radical cascade cyclizationAryl radicals (LiI/NO₂)60–75Chemoselective

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.